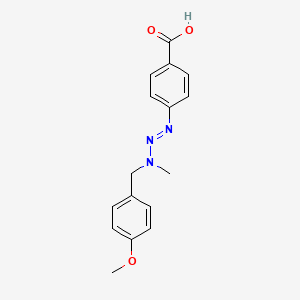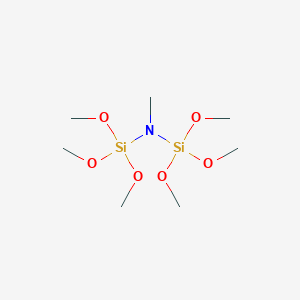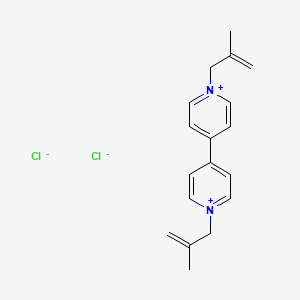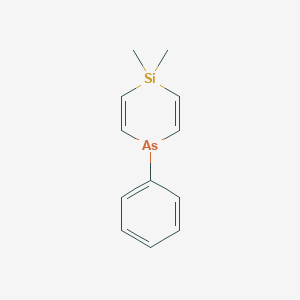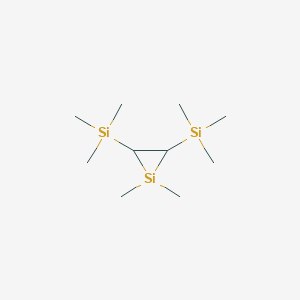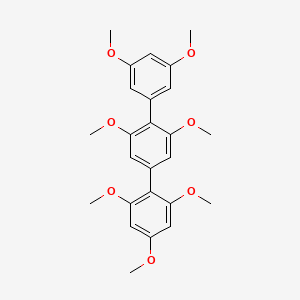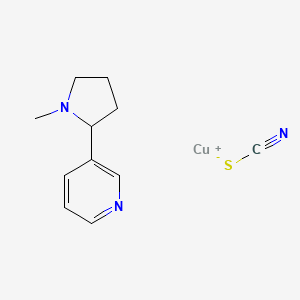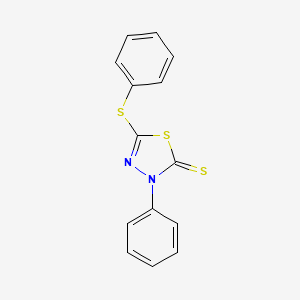
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is a heterocyclic compound that belongs to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen atoms in the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable scaffold for drug design and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide. One common method involves the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
化学反応の分析
Types of Reactions
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives, which can exhibit different biological activities.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.
Industry: Used in the development of agrochemicals and materials science
作用機序
The mechanism of action of 3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it may inhibit microbial enzymes, leading to the death of pathogenic organisms. The presence of sulfur and nitrogen atoms in the thiadiazole ring allows for strong interactions with metal ions and proteins, enhancing its biological activity .
類似化合物との比較
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share a similar heterocyclic structure but contain an oxygen atom instead of sulfur. They also exhibit diverse biological activities.
1,3,4-Thiadiazole Derivatives: Other thiadiazole derivatives with different substituents on the ring can have varying biological properties.
Uniqueness
3-Phenyl-5-(phenylsulfanyl)-1,3,4-thiadiazole-2(3H)-thione is unique due to the presence of both phenyl and phenylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This structural feature may contribute to its potent biological activities compared to other similar compounds .
特性
CAS番号 |
65491-51-2 |
|---|---|
分子式 |
C14H10N2S3 |
分子量 |
302.4 g/mol |
IUPAC名 |
3-phenyl-5-phenylsulfanyl-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C14H10N2S3/c17-14-16(11-7-3-1-4-8-11)15-13(19-14)18-12-9-5-2-6-10-12/h1-10H |
InChIキー |
XAACIVPNYRGJLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=S)SC(=N2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



